![molecular formula C15H17NO2 B5624520 9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5624520.png)
9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Description
Synthesis Analysis
The synthesis of carbazole derivatives often involves multi-step chemical processes that can include cyclization reactions, substitutions, and the introduction of functional groups. For example, compounds similar to 9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one have been synthesized through processes involving key steps such as cyclization and substitution reactions to introduce the ethyl and methoxy groups at specific positions on the carbazole nucleus (Srinivasulu et al., 2007).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by a tricyclic core consisting of two benzene rings fused on either side of a pyrrole ring. The presence of substituents such as ethyl and methoxy groups can influence the electronic distribution, conformational stability, and interaction of the molecule with its environment, impacting its chemical reactivity and physical properties. Structural analysis techniques, including X-ray crystallography, have been employed to determine the precise arrangement of atoms within carbazole derivatives and understand the impact of various substituents on the molecule's overall structure (Flores et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-ethyl-7-methoxy-3,4-dihydro-2H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16-13-9-10(18-2)7-8-11(13)12-5-4-6-14(17)15(12)16/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZKTJIYSKSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C3=C1C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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